![molecular formula C19H15N3O4 B12571810 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine CAS No. 184970-84-1](/img/structure/B12571810.png)
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a 2,4-dinitrophenyl group attached to the methylene carbon
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine can be achieved through several synthetic routes. One common method involves the condensation reaction between benzylamine and 2,4-dinitrobenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as alkyl halides or aryl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and benzyl groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine can be compared with other similar compounds, such as:
1-Benzyl-2-methylimidazole: This compound also contains a benzyl group attached to a nitrogen-containing ring but lacks the dinitrophenyl group.
2,4-Dinitrophenylhydrazine: This compound contains the 2,4-dinitrophenyl group but lacks the dihydropyridine ring.
1-Benzyl-2,4-dinitrophenylhydrazine: This compound contains both the benzyl and dinitrophenyl groups but in a different structural arrangement.
Eigenschaften
CAS-Nummer |
184970-84-1 |
|---|---|
Molekularformel |
C19H15N3O4 |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
1-benzyl-2-[(2,4-dinitrophenyl)methylidene]pyridine |
InChI |
InChI=1S/C19H15N3O4/c23-21(24)18-10-9-16(19(13-18)22(25)26)12-17-8-4-5-11-20(17)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI-Schlüssel |
VXTIJWVKMRVPKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC=CC2=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



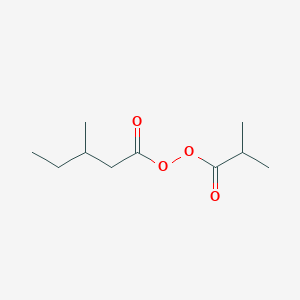
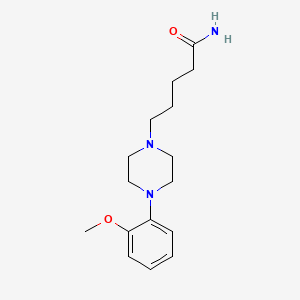
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
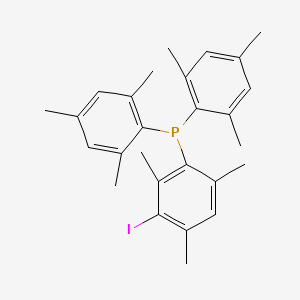
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
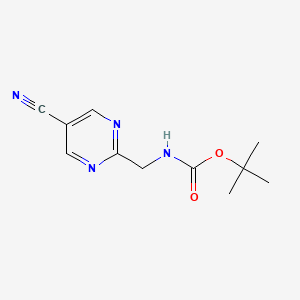
![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
![{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene](/img/structure/B12571787.png)
![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)

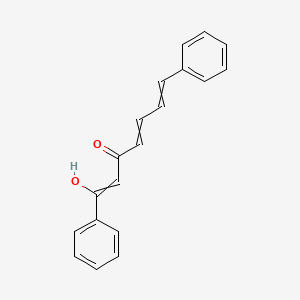
![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
